



Application Notes: Synthesis and Utility of Bismercaptoacyl Poly(alkyl oxide)s

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Compound of Interest		
Compound Name:	Bis-isopropyl-PEG1	
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Bis-mercaptoacyl derivatives of poly(alkyl oxide)s, particularly those of poly(ethylene glycol) (PEG) and Pluronics (PEG-PPG-PEG copolymers), are versatile homobifunctional cross-linking agents with significant applications in drug delivery and biomaterial science.[1][2][3] These polymers possess terminal thiol (-SH) groups, which are highly reactive nucleophiles. This reactivity allows for facile conjugation to other molecules, such as peptides, proteins, or functionalized surfaces, through methods like thiol-maleimide Michael addition or thiol-ene click chemistry.[4]

The synthesis of these dithiol polymers via the esterification of the terminal hydroxyl groups of the parent poly(alkyl oxide) offers a robust and efficient method to produce high-purity compounds.[1][2][3] A key challenge in this synthesis is the prevention of premature oxidation of the thiol groups into disulfide bonds. This is overcome by employing a suitable protecting group for the thiol moiety on the mercapto acid prior to esterification. The 4-methoxytrityl (Mmt) group is an excellent choice for this purpose, as it provides stable protection during the esterification step and can be removed under mild acidic conditions that do not compromise the integrity of the polymer backbone.[1][3]

A significant application of bis-mercaptoacyl poly(alkyl oxide)s is in the development of advanced drug delivery systems. For instance, they can be used to cross-link pre-formed nanosized liposomes that have maleimide groups on their surface.[1][2][3] This cross-linking through stable thioether bonds results in the formation of liposomal scaffolds that can offer sustained release of encapsulated drugs.[1][2] The poly(alkyl oxide) chains act as spacers between the liposomes, and the resulting scaffold has been shown to retain the nano-sized characteristics



of the original liposomes.[1][2] This methodology provides a promising platform for creating novel drug release systems with tunable properties.

Experimental Protocols

The following protocols are based on an efficient method for the synthesis of α , ω -bismercaptoacyl poly(alkyl oxide)s involving the esterification of the polymer's terminal hydroxyl groups with an S-Mmt-protected mercapto acid, followed by the acidic removal of the Mmt protecting group.[1][3]

Protocol 1: Synthesis of di-S-Mmt-bis-mercaptoacyl Poly(alkyl oxide)s

This procedure details the esterification of poly(alkyl oxide)s with S-Mmt-protected mercapto acids.

Materials:

- Poly(alkyl oxide) (e.g., PEG 1,000, PEG 4,000, PEG 10,000, or Pluronic F127)
- S-Mmt-2-mercaptopropionic acid or S-Mmt-3-mercaptopropionic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-(Dimethylamino)pyridinium 4-toluenesulfonate (DPTS)
- · Dichloromethane (DCM), anhydrous
- Diethyl ether
- Argon or Nitrogen gas

Procedure:

 In a round-bottom flask, dissolve the poly(alkyl oxide) (1 equivalent of -OH groups) and S-Mmt-mercapto acid (2.5 equivalents) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).



- Add DPTS (0.5 equivalents) to the solution.
- In a separate flask, dissolve DCC (2.5 equivalents) in anhydrous DCM.
- Add the DCC solution dropwise to the polymer/acid solution at 0 °C (ice bath).
- Allow the reaction mixture to warm to room temperature and stir for 48 hours.
- Monitor the reaction for the formation of the dicyclohexylurea (DCU) precipitate.
- After 48 hours, filter the reaction mixture to remove the DCU precipitate.
- Concentrate the filtrate under reduced pressure.
- Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.
- Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
- Characterize the di-S-Mmt-protected product by ¹H-NMR and ESI-MS to confirm quantitative esterification of the terminal hydroxyl groups.[1]

Protocol 2: Deprotection of S-Mmt Group to Yield bismercaptoacyl Poly(alkyl oxide)s

This procedure describes the removal of the S-Mmt protecting group to yield the final dithiol product.

Materials:

- di-S-Mmt-bis-mercaptoacyl poly(alkyl oxide) (from Protocol 1)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triethylsilane (TES)
- Methanol (MeOH)



Diethyl ether

Procedure:

- Dissolve the di-S-Mmt-protected polymer in a solvent mixture of DCM/TES (95:5 v/v).
- Add TFA to the solution to a final concentration of 1-3% (v/v).
- Stir the reaction mixture at room temperature for 30 minutes. The reaction progress can be monitored by the appearance of a characteristic yellow-orange color, indicating the release of the Mmt cation.
- After 30 minutes, add a small amount of methanol (MeOH) to the mixture.
- Concentrate the solution under reduced pressure.
- Precipitate the final dithiol product by adding the concentrated solution to cold diethyl ether.
- Collect the precipitate by filtration, wash thoroughly with diethyl ether to remove all byproducts, and dry under vacuum.
- Characterize the final product by ¹H-NMR and ESI-MS to confirm the quantitative removal of the S-Mmt protecting groups.[1]

Quantitative Data Summary

The synthesis method is reported to be highly efficient, resulting in high yields and purity for various poly(alkyl oxide)s.[1][2][3]



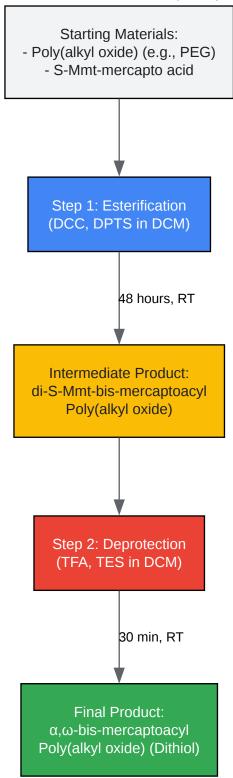
Starting Polymer	Average MW (Da)	Product	Yield	Purity	Reference
PEG	1,000	α,ω-bis-2- mercaptoprop ionyl PEG	High	High	[1]
PEG	4,000	α,ω-bis-2- mercaptoprop ionyl PEG	High	High	[1]
PEG	10,000	α,ω-bis-2- mercaptoprop ionyl PEG	High	High	[1]
Pluronic F127	12,600	α,ω-bis-3- mercaptoprop ionyl Pluronic	High	High	[1]

Note: The source material consistently reports "high yield and purity" and "quantitative" conversion based on NMR and MS analysis, without providing specific numerical percentages for the yields.[1]

Visualized Workflows and Pathways



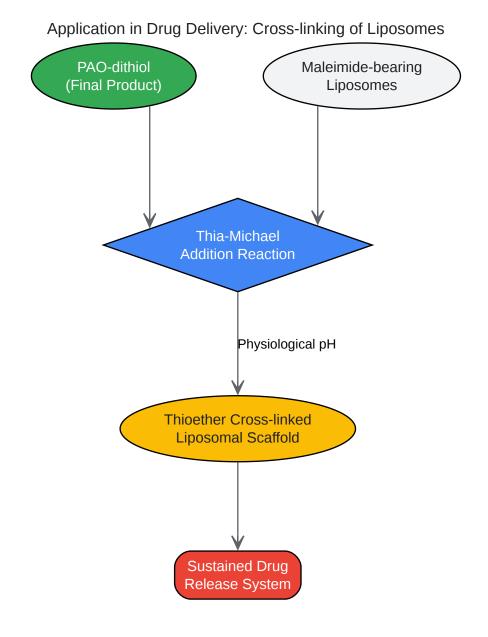
Overall Synthesis Workflow for Bis-mercaptoacyl Poly(alkyl oxide)s



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Caption: A flowchart illustrating the two-step synthesis of bis-mercaptoacyl poly(alkyl oxide)s.





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Caption: Logical pathway for the application of PAO-dithiols in forming drug delivery scaffolds.

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